Scillaridin A
Overview
Description
Scillaridin A is a cardiac glycoside derived from plants of the genus Scilla, particularly Drimia maritima (also known as Scilla maritima). This compound is known for its potent effects on the heart, making it valuable in the treatment of congestive heart failure and cardiac arrhythmia. This compound belongs to the bufanolide type of cardiac glycosides, which are characterized by their ability to inhibit the sodium-potassium ATPase enzyme, leading to increased intracellular calcium levels and enhanced cardiac contractility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Scillaridin A involves the extraction of its aglycone, scillarenin, from the plant source. The process typically includes the following steps:
Extraction: The plant material is subjected to solvent extraction to isolate the glycosides.
Hydrolysis: The extracted glycosides are hydrolyzed to release the aglycone, scillarenin.
Purification: The aglycone is purified using chromatographic techniques.
Glycosylation: The purified aglycone is then glycosylated to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Cultivation: Large-scale cultivation of Drimia maritima.
Harvesting and Drying: The plant material is harvested and dried to reduce moisture content.
Extraction and Purification: Solvent extraction and chromatographic purification are employed to isolate and purify this compound.
Quality Control: The final product undergoes rigorous quality control to ensure purity
Properties
IUPAC Name |
5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3/t18-,19?,20?,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOQXVVZFSWICE-BSKUUKNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC=CC1=CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C([C@]1(CC[C@@H]2C4=COC(=O)C=C4)O)CC=C5[C@@]3(CCC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969683 | |
Record name | 14-Hydroxybufa-3,5,20,22-tetraenolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545-51-7 | |
Record name | Scillaridin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-Hydroxybufa-3,5,20,22-tetraenolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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